Dihydrexidine

Beschreibung

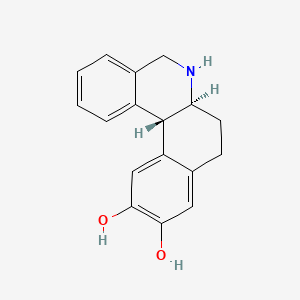

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOQGUHWXBGXJW-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894188 | |

| Record name | Dihydrexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123039-93-0, 757161-85-6 | |

| Record name | Dihydrexidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123039930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrexidine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757161856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDREXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32D64VH037 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDREXIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4MPC92UC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrexidine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrexidine (B1670578) (DAR-0100) is a potent, high-efficacy dopamine (B1211576) receptor agonist with a well-established profile as a moderately selective ligand for the D1-like (D1 and D5) receptor family.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of dihydrexidine, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its core signaling pathways. Dihydrexidine has been a critical pharmacological tool for elucidating the role of D1 receptor activation in various physiological and pathological processes, including its potential therapeutic applications in Parkinson's disease and cognitive deficits associated with schizophrenia.[1][3]

Receptor Binding and Functional Activity Profile

Dihydrexidine is characterized as a full agonist at D1 and D5 dopamine receptors.[1] Its binding affinity is approximately 10-fold greater for D1/D5 receptors compared to the D2 receptor.[1] While it possesses a lower affinity for D2 receptors, it exhibits functionally selective or "biased" signaling at this subtype.[1] Dihydrexidine also demonstrates measurable affinity for α2-adrenergic receptors.[4]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the key binding and functional parameters of dihydrexidine at various neurotransmitter receptors. These values have been compiled from in vitro studies, primarily using rat striatal membrane preparations.

Table 1: Dihydrexidine Receptor Binding Affinities

| Receptor Subtype | Radioligand | Preparation | KD (nM) | IC50 (nM) | Reference |

| Dopamine D1 | [3H]SCH23390 | Rat Striatum | High-affinity site: 3 | ~10 | [4] |

| Low-affinity site: 75 | [4] | ||||

| Dopamine D2 | Not Specified | Not Specified | Not Specified | 130 | [4] |

| Dopamine D3 | Not Specified | Not Specified | Weak affinity reported | Not Specified | |

| Dopamine D4 | Not Specified | Not Specified | Data not available | Not Specified | |

| Dopamine D5 | Not Specified | Not Specified | High affinity implied | Not Specified | [1] |

| α2-Adrenergic | Not Specified | Not Specified | Not Specified | ~230 | [4] |

Note: Dihydrexidine is established as a D1/D5 agonist, implying high affinity for D5, though specific KD/IC50 values for D5 are not consistently reported in the literature. Data on D3 and D4 receptor affinity are limited.

Table 2: Dihydrexidine Functional Activity

| Receptor Subtype | Assay | Efficacy | Potency (EC50) | Reference |

| Dopamine D1 | Adenylyl Cyclase Activation | Full Agonist | ~70x more potent than dopamine | [5] |

| Dopamine D1 | β-Arrestin Recruitment | Full Agonist | Not Specified |

Core Signaling Pathways

The primary mechanism of action of dihydrexidine is the stimulation of dopamine D1 receptors, which are canonically coupled to the Gαs/olf family of G-proteins. This initiates a well-defined intracellular signaling cascade. Furthermore, evidence suggests that dihydrexidine also engages G-protein independent signaling pathways through β-arrestin.

G-Protein Dependent Signaling

Upon binding of dihydrexidine to the D1 receptor, the associated Gαs/olf protein is activated. The activated α-subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.

Caption: Dihydrexidine signaling at the D1 receptor.

G-Protein Independent Signaling: β-Arrestin Pathway

In addition to the canonical G-protein pathway, dihydrexidine has been shown to be a full agonist for the recruitment of β-arrestin to the D1 receptor. β-arrestin recruitment is a key mechanism for G-protein coupled receptor (GPCR) desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein independent signaling cascades that can influence cellular processes such as cell growth and proliferation through pathways like the MAP kinase cascade.

Experimental Protocols

The characterization of dihydrexidine's mechanism of action relies on standardized in vitro pharmacological assays. The following sections provide detailed methodologies for two key experimental procedures.

Radioligand Binding Assay for D1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (IC50, which can be converted to Ki) of dihydrexidine for the dopamine D1 receptor using the selective D1 antagonist [3H]SCH23390.

Objective: To determine the concentration of dihydrexidine that inhibits 50% of the specific binding of [3H]SCH23390 to D1 receptors in rat striatal membranes.

Materials:

-

Rat striatal tissue homogenate (membrane preparation)

-

[3H]SCH23390 (specific activity ~80 Ci/mmol)

-

Dihydrexidine stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 1 µM (+)-butaclamol or a high concentration of unlabeled SCH23390)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]SCH23390 (at a final concentration near its KD, e.g., 0.3 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding determinator, 50 µL of [3H]SCH23390, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of dihydrexidine at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [3H]SCH23390, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of dihydrexidine.

-

Use non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay for D1 Receptor Function

This protocol describes a cell-based assay to measure the functional agonism of dihydrexidine at the D1 receptor by quantifying its ability to stimulate cAMP production.

Objective: To determine the potency (EC50) and efficacy of dihydrexidine in stimulating adenylyl cyclase activity via the D1 receptor.

Materials:

-

A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)

-

Dihydrexidine stock solution

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based)

-

96- or 384-well microplates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture: Culture the D1-expressing cells to an appropriate confluency in microplates.

-

Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer and allow the cells to equilibrate.

-

Compound Addition: Add dihydrexidine at various concentrations (e.g., 10-12 to 10-5 M) to the wells in triplicate. Include a vehicle control (basal level) and a positive control (e.g., a high concentration of forskolin).

-

Stimulation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.

-

Data Acquisition: Read the plate using a plate reader appropriate for the assay format (e.g., measuring fluorescence, luminescence, or absorbance).

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration as a function of the log concentration of dihydrexidine.

-

Use non-linear regression (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed relative to the response produced by a standard full agonist like dopamine.

-

Conclusion

Dihydrexidine's mechanism of action is centered on its function as a high-potency, full-efficacy agonist at D1-like dopamine receptors. Its primary signaling pathway involves the Gαs/olf-mediated activation of adenylyl cyclase and subsequent cAMP production. Additionally, its ability to engage the β-arrestin pathway highlights the complexity of its signaling profile. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of dihydrexidine. This information is crucial for its continued use as a research tool and for the rational design of future D1-targeted therapeutics.

References

- 1. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dihydrexidine's Dopamine D1 Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1] It was the first compound identified with high potency and full efficacy at the D1 receptor, making it a critical tool for elucidating the function of this receptor subtype in various physiological and pathological processes.[2][3] While demonstrating a clear preference for the D1 receptor, dihydrexidine also exhibits measurable affinity for the D2 receptor, a factor that must be considered in the design and interpretation of experimental studies. This guide provides an in-depth analysis of dihydrexidine's receptor selectivity profile, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Receptor Binding Profile of Dihydrexidine

The selectivity of dihydrexidine is primarily defined by its binding affinity (Ki) or inhibitory concentration (IC50) at various receptor subtypes. The data consistently show a higher affinity for the D1 receptor compared to the D2 receptor.

Table 1: Comparative Binding Affinities of Dihydrexidine

| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Selectivity (D1 vs. D2) | Reference |

| Dopamine D1 | Dihydrexidine | ~10 | 3 (high-affinity), 75 (low-affinity) | ~10- to 13-fold | [2] |

| Dopamine D2 | Dihydrexidine | 130 | - | [2] | |

| α2-Adrenergic | Dihydrexidine | ~230 | - | [2] | |

| Other Receptors | Dihydrexidine | >10,000 | - | Inactive at over 40 other sites | [2] |

Note: Ki values represent the dissociation constant, with lower values indicating higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Early reports suggested a D1:D2 selectivity ratio of approximately 70:1, though more recent studies have revised this to a more modest, yet still significant, 10-12:1 ratio.[4] It is crucial to note that dihydrexidine also displays some affinity for α2-adrenergic receptors, although this is considerably lower than its affinity for D1 receptors.[2]

Functional Activity at Dopamine Receptors

Beyond binding affinity, the functional activity of dihydrexidine is a key aspect of its pharmacological profile. It is characterized as a full agonist at the D1 receptor, meaning it can elicit the maximum possible response from the receptor, comparable to the endogenous ligand, dopamine.[2][3]

Table 2: Functional Potency of Dihydrexidine

| Assay | Receptor | Parameter | Value | Efficacy | Reference |

| Adenylyl Cyclase Activation | D1 | - | Doubles cAMP synthesis | Full agonist | [2] |

In contrast to partial agonists like SKF38393, which produce a submaximal response, dihydrexidine robustly stimulates the D1 receptor-mediated signaling cascade, primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels.[2][3][5] This effect is specifically blocked by D1 antagonists, such as SCH23390, and is not affected by antagonists of D2, serotonin, muscarinic, or adrenergic receptors, confirming its D1-mediated action.[2] While it binds to D2 receptors, its functional effects at these sites are complex and can be context-dependent, exhibiting what is known as "functional selectivity".[6][7]

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 dopamine receptor by an agonist like dihydrexidine initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs/olf), which in turn activates adenylyl cyclase.[8][9][10]

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

The characterization of dihydrexidine's receptor selectivity relies on well-established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of dihydrexidine for dopamine receptors.

Materials:

-

Membrane Preparation: Homogenates of rat striatum or cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).[2][11]

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors).[2][11]

-

Test Compound: Dihydrexidine.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., (+)-butaclamol).[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[11]

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).[11]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of dihydrexidine.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound.[11]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[11]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the dihydrexidine concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: Workflow for a Competitive Radioligand Binding Assay.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the functional efficacy and potency of dihydrexidine at the D1 receptor.

Materials:

-

Tissue Homogenate: Rat striatal homogenates.[2]

-

Test Compound: Dihydrexidine.

-

Reagents: ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or radioimmunoassay).

Procedure:

-

Pre-incubation: Pre-incubate the striatal homogenate with the phosphodiesterase inhibitor.

-

Incubation: Add varying concentrations of dihydrexidine to the homogenate in the presence of ATP, the ATP-regenerating system, and GTP. Incubate at 30°C or 37°C for a defined period.

-

Termination: Stop the reaction by heating or adding an acid.

-

Quantification: Centrifuge the samples and measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the dihydrexidine concentration. The EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect) can be determined from the resulting dose-response curve.

Visualization of Dihydrexidine's Selectivity

The following diagram provides a conceptual representation of dihydrexidine's selectivity profile.

Caption: Dihydrexidine's Dopamine Receptor Selectivity Profile.

Conclusion

Dihydrexidine remains a cornerstone in dopamine receptor research due to its high potency and full agonism at the D1 receptor. Its well-characterized, albeit not absolute, selectivity for the D1 over the D2 receptor makes it an invaluable tool for investigating the therapeutic potential of D1 receptor activation in disorders such as Parkinson's disease and cognitive impairments.[1][3] A thorough understanding of its binding and functional profile, as outlined in this guide, is essential for the rigorous design and accurate interpretation of studies utilizing this important pharmacological agent. Researchers should always consider its activity at D2 and, to a lesser extent, α2-adrenergic receptors, particularly at higher concentrations.

References

- 1. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D1/D2-dopamine receptor agonist dihydrexidine stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional selectivity of dopamine receptor agonists. II. Actions of dihydrexidine in D2L receptor-transfected MN9D cells and pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase. [scholars.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 10. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrexidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrexidine (B1670578) (DHX), also known as DAR-0100, is a potent and selective full agonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] As the first bioavailable, high-potency full D1 agonist to be developed, it has been a critical pharmacological tool for elucidating the role of the D1 receptor in various physiological and pathological processes.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and experimental protocols related to dihydrexidine. It is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.

Chemical Structure and Properties

Dihydrexidine is a conformationally rigid benzo[a]phenanthridine derivative.[3][6] Its chemical structure is fundamental to its potent and selective interaction with dopamine D1-like receptors.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol[7] |

| CAS Number | 123039-93-0[2][7] |

| Molecular Formula | C₁₇H₁₇NO₂[2][7] |

| Molecular Weight | 267.32 g/mol [7] |

| InChI | InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1[7] |

| SMILES | C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O[7] |

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Pale yellow solid | [8] |

| Solubility (Dihydrexidine HCl) | Water: 3.04 mg/mL (10 mM), DMSO: 15.19 mg/mL (50 mM) |[9] |

Synthesis

Several synthetic routes for dihydrexidine have been reported since its initial development. The original synthesis involved a low-yielding photochemical cyclization, which was not amenable to large-scale production.[8] Subsequent efforts have focused on developing more efficient and scalable methodologies.

One improved synthesis involves an intramolecular Henry cyclization of a (nitropropyl)benzophenone followed by a diastereomerically selective reduction of the resulting tricyclic nitroalkene. This method offers high yields and avoids the need for chromatographic separations.[10] Another approach utilizes an asymmetric conjugate addition of 2-trityloxymethylphenyllithium to a nitroalkene, mediated by a chiral ligand, to establish the key stereochemistry of dihydrexidine.[11]

Pharmacology

Mechanism of Action

Dihydrexidine is a full agonist at D1 and D5 dopamine receptors, exhibiting approximately 10-fold selectivity for these receptors over the D2 receptor.[1][2] It also has some affinity for α2-adrenoceptors.[3] At the D1 receptor, dihydrexidine stimulates the Gs alpha subunit (Gαs) of the G protein-coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This signaling cascade is believed to mediate the physiological effects of dihydrexidine.[12]

Pharmacodynamics

Dihydrexidine has demonstrated a range of pharmacodynamic effects in preclinical and clinical studies:

-

Antiparkinsonian Effects: It has shown significant efficacy in animal models of Parkinson's disease, such as the MPTP-treated primate model.[1][5]

-

Cognitive Enhancement: Dihydrexidine has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia and schizotypal personality disorder.[1]

-

Cardiovascular Effects: Intravenous administration can lead to profound hypotension, which has limited its clinical development via this route.[1][2]

-

Neurochemical Effects: In vivo microdialysis studies in rats have shown that dihydrexidine increases extracellular acetylcholine (B1216132) levels in the prefrontal cortex and striatum, an effect that is blocked by the D1 antagonist SCH 23390.[13]

Pharmacokinetics

Dihydrexidine has an unfavorable pharmacokinetic profile, which has posed challenges for its clinical use.[4][5]

| Parameter | Value | Species | Reference |

| Half-life (plasma) | < 5 minutes | Human | [14] |

| Bioavailability | Poor oral bioavailability | Rat | |

| Metabolism | Rapidly metabolized | [15] |

Receptor Binding and Functional Activity

The interaction of dihydrexidine with dopamine receptors has been extensively characterized using radioligand binding assays and functional assays.

Receptor Binding Affinities

| Receptor | Radioligand | Tissue | IC₅₀ (nM) | Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| Dopamine D1 | [³H]SCH23390 | Rat Striatum | ~10 | [3] | |

| Dopamine D2 | ~130 | [3] |

| α2-Adrenoceptor | | | ~230 | |[3] |

Functional Activity

| Assay | Tissue/Cell Line | Agonist Activity | Notes | Reference |

|---|

| cAMP Synthesis | Rat Striatum Homogenates | Full Agonist | Doubles the rate of cAMP synthesis, similar to dopamine. |[3] |

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is a representative method for determining the binding affinity of dihydrexidine for the dopamine D1 receptor using [³H]SCH23390.

Materials:

-

Rat striatal tissue

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

[³H]SCH23390 (specific activity: 81 Ci/mmol)

-

Dihydrexidine solutions of varying concentrations

-

Non-specific binding determinator (e.g., 300 nM cis(Z)-flupenthixol)

-

GF/C filters, presoaked in 0.3% PEI

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Binding Assay: In a 96-well plate, combine the membrane preparation (50-120 µg protein), [³H]SCH23390 (at a concentration near its Kₐ, e.g., 0.3 nM), and varying concentrations of dihydrexidine. For total binding, add assay buffer instead of dihydrexidine. For non-specific binding, add the non-specific determinator. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dihydrexidine concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[16]

cAMP Functional Assay

This protocol describes a method to assess the functional agonism of dihydrexidine at the D1 receptor by measuring cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human D1 dopamine receptor

-

Culture Medium: Ham's F-12K with 10% FBS

-

Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4

-

Dihydrexidine solutions of varying concentrations

-

TR-FRET cAMP assay kit

-

Plate reader capable of TR-FRET

Procedure:

-

Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to a density of 0.5 x 10⁶ cells/mL.

-

Agonist Stimulation: Add 5 µL of dihydrexidine dilutions to the wells of a 384-well plate. For the basal control, add 5 µL of Stimulation Buffer. Add 5 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 15 minutes at 37°C.

-

cAMP Detection: Follow the manufacturer's instructions for the TR-FRET cAMP assay kit to lyse the cells and add the detection reagents.

-

Measurement: Read the plate using a TR-FRET capable plate reader.

-

Data Analysis: Calculate the change in cAMP levels relative to the basal control for each concentration of dihydrexidine. Plot the cAMP response against the logarithm of the dihydrexidine concentration to determine the EC₅₀ and maximal efficacy.[1]

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines a method for measuring dihydrexidine-induced changes in extracellular acetylcholine in the rat prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

AChE inhibitor (e.g., 0.1 µM neostigmine)

-

Dihydrexidine solution for intraperitoneal (i.p.) injection

-

HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeted to the prefrontal cortex. Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an AChE inhibitor at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Dihydrexidine Administration: Administer dihydrexidine (e.g., 3 mg/kg, i.p.).

-

Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Acetylcholine Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.

-

Data Analysis: Express the post-administration acetylcholine levels as a percentage of the baseline levels. Analyze the time course of acetylcholine release following dihydrexidine administration.[6]

Signaling Pathway and Structure-Activity Relationships

D1 Receptor Signaling Pathway

Activation of the D1 receptor by dihydrexidine initiates a canonical Gs-protein coupled signaling cascade.

Structure-Activity Relationships (SAR)

The chemical structure of dihydrexidine is crucial for its high affinity and full agonist activity at the D1 receptor.

Clinical Development and Future Perspectives

Dihydrexidine has been investigated in clinical trials for Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] Early trials with intravenous administration were halted due to dose-limiting hypotension.[1][2] Subsequent studies explored subcutaneous administration, which was found to be safer.[1] While dihydrexidine itself has not progressed to become a marketed drug, largely due to its challenging pharmacokinetic profile, its development has been instrumental in validating the D1 receptor as a therapeutic target for neurological and psychiatric disorders.[4][5] The insights gained from studies with dihydrexidine continue to inform the development of new generations of D1 receptor agonists with improved drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 3. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Dihydrexidine | C17H17NO2 | CID 5311070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Full Dopamine D1 Agonist: A Technical History of Dihydrexidine

Foreword: The exploration of the dopamine (B1211576) D1 receptor's role in normal and pathological brain function was for a long time hampered by the lack of a critical pharmacological tool: a potent and fully efficacious agonist. The landscape of dopamine research was irrevocably altered in the late 1980s with the arrival of Dihydrexidine. This phenanthridine (B189435) derivative was the first compound to exhibit full agonist activity at the D1 receptor, comparable to that of endogenous dopamine, thereby unlocking new avenues for investigating the therapeutic potential of D1 receptor modulation in disorders such as Parkinson's disease and schizophrenia. This technical guide provides an in-depth chronicle of the discovery, history, and pivotal experimental characterization of Dihydrexidine, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to Dihydrexidine began in an era where the available tools to probe the D1 receptor were limited. The prototypical D1 agonist, SKF 38393, was only a partial agonist, meaning it could not elicit the maximum possible response from the receptor, even at saturating concentrations.[1] This limitation fueled the search for a true full agonist to fully elucidate the physiological and therapeutic consequences of D1 receptor activation.

In the late 1980s, a team of researchers led by Dr. David E. Nichols at Purdue University and Dr. Richard B. Mailman at the University of North Carolina at Chapel Hill, embarked on a rational drug design program to develop such a compound.[2][3] Their efforts culminated in the synthesis and characterization of Dihydrexidine (trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine), a conformationally rigid analog of dopamine.[4] The first report of this novel compound in 1989 marked a significant breakthrough in dopamine pharmacology.[2][3]

Subsequent detailed pharmacological characterization, notably by Mottola et al. in 1992, solidified Dihydrexidine's status as the first high-potency, full-efficacy D1 receptor agonist.[5] This seminal work laid the foundation for its use as a critical research tool and a potential therapeutic agent.

Initial clinical investigations of Dihydrexidine focused on its potential for treating Parkinson's disease, with promising results in primate models of the condition.[6][[“]] However, its development was initially halted due to profound hypotension observed when administered intravenously.[8] The project was later revived, exploring subcutaneous administration for the treatment of cognitive deficits in schizophrenia.[8] Despite its promise, Dihydrexidine's unfavorable pharmacokinetic profile has largely limited its clinical application.[1]

Quantitative Pharmacological Profile

The defining characteristic of Dihydrexidine is its high affinity and full intrinsic activity at the dopamine D1 receptor. The following tables summarize the key quantitative data for Dihydrexidine in comparison to endogenous dopamine and the partial agonist SKF 38393.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor | Dopamine D5 Receptor | Selectivity (D2/D1) |

| Dihydrexidine | ~10 (IC50)[5] | ~130 (IC50)[5] | High Affinity (D1-like)[9] | ~13 |

| 3 (KD, high affinity)[5] | ||||

| 75 (KD, low affinity)[5] | ||||

| Dopamine | ~800[4] | - | High Affinity[10] | - |

| SKF 38393 | ~30 (IC50)[5] | ~150[2] | ~0.5[2] | ~5 |

| 1[2] | ||||

| 151 (D1-like) | 2364 (D2-like) | ~15.6 |

Table 2: Functional Efficacy and Potency (Adenylyl Cyclase Activation)

| Compound | Efficacy (Emax) | Potency (EC50 in nM) |

| Dihydrexidine | Full Agonist (~100% of Dopamine)[5] | ~70[11] |

| Dopamine | Full Agonist (Reference) | - |

| SKF 38393 | Partial Agonist (~50% of Dopamine)[5] | - |

Key Experimental Protocols

The characterization of Dihydrexidine relied on a series of well-established pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Dihydrexidine for dopamine D1 and D2 receptors.

Methodology:

-

Membrane Preparation: Striatal tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.[5][12]

-

Radioligand: For D1 receptor binding, [3H]SCH23390, a selective D1 antagonist, is used.[5] For D2 receptor binding, a selective D2 antagonist radioligand like [3H]spiperone is employed.

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (Dihydrexidine). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., cis-flupenthixol).[13]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[13]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger of D1 receptor activation.

Objective: To determine the efficacy (Emax) and potency (EC50) of Dihydrexidine as a D1 receptor agonist.

Methodology:

-

Tissue Preparation: Striatal homogenates are prepared as described for the binding assay.[5]

-

Reaction Mixture: The homogenates are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., isobutylmethylxanthine), and GTP (required for G-protein activation).[1][14]

-

Agonist Stimulation: The reaction is initiated by the addition of varying concentrations of the test agonist (Dihydrexidine, dopamine, or SKF 38393).[5]

-

Termination: The reaction is stopped after a defined incubation period (e.g., 10 minutes) by heating or the addition of acid.[15]

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[16]

-

Data Analysis: Dose-response curves are generated by plotting the amount of cAMP produced against the agonist concentration. The Emax (maximum effect) and EC50 (concentration producing 50% of the maximal effect) are determined from these curves.[17]

In Vivo Primate Model of Parkinson's Disease (MPTP Model)

This preclinical model is used to assess the antiparkinsonian effects of novel therapeutic agents.

Objective: To evaluate the ability of Dihydrexidine to reverse motor deficits in a primate model of Parkinson's disease.

Methodology:

-

Model Induction: Non-human primates (e.g., rhesus monkeys) are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[18][19] This results in the development of parkinsonian symptoms such as bradykinesia, rigidity, and tremor.

-

Behavioral Assessment: A standardized parkinsonian rating scale is used to quantify the severity of motor symptoms before and after drug administration.[20]

-

Drug Administration: Dihydrexidine is administered to the MPTP-treated monkeys, typically via intravenous or subcutaneous injection.[6][[“]]

-

Data Collection: The animals' motor behavior is observed and scored at regular intervals following drug administration.

-

Data Analysis: The change in the parkinsonian rating score from baseline is calculated to determine the therapeutic effect of the drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of Dihydrexidine and the workflows of the pivotal experiments used in its characterization.

Caption: Dihydrexidine-induced D1 receptor signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for an adenylyl cyclase functional assay.

Chemical Synthesis

The original synthesis of Dihydrexidine was a multi-step process developed by Brewster and colleagues.[4] A key challenge in the synthesis was the construction of the trans-fused benzo[a]phenanthridine core. The initial route involved a photochemical cyclization which was low-yielding and not amenable to large-scale production. Subsequent synthetic strategies have been developed to improve the efficiency and scalability of Dihydrexidine production.

Conclusion

Dihydrexidine stands as a landmark molecule in the history of dopamine receptor pharmacology. Its discovery as the first potent, full D1 receptor agonist provided the scientific community with an indispensable tool to unravel the complexities of the D1 receptor system. While its own clinical journey has been met with challenges, the insights gained from studies with Dihydrexidine have profoundly influenced the direction of drug discovery efforts targeting the dopamine D1 receptor for a range of neuropsychiatric and neurological disorders. This technical guide serves as a comprehensive resource for understanding the pivotal role of Dihydrexidine in advancing our knowledge of dopamine signaling and its therapeutic potential.

References

- 1. Assay of adenylyl cyclase catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 3. Dihydrexidine, a novel selective high potency full dopamine D-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods and data analyses in radioligand-receptor binding: unnecessary transformations may cause biased results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of adenylyl cyclase by separating cyclic AMP on silica gel thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of Dopamine D1/D5 and D2 Receptors in Context-Dependent Extinction Learning and Memory Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

Dihydrexidine: A Technical Guide to Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrexidine (B1670578) (DHX), a potent, full agonist of the D1 and D5 dopamine (B1211576) receptors, has been a subject of significant interest for its potential therapeutic applications in neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][3][4] However, its clinical development has been hampered by an unfavorable pharmacokinetic profile, characterized by rapid metabolism and poor oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of dihydrexidine's pharmacokinetics and bioavailability, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals working with or developing novel dopaminergic agents.

Pharmacokinetic Profile

The pharmacokinetic profile of dihydrexidine is marked by rapid clearance and a short duration of action, particularly following intravenous administration. Preclinical and clinical studies have consistently pointed to a challenging pharmacokinetic profile that has limited its therapeutic utility.[1][2][3][5]

Preclinical Pharmacokinetics

Preclinical studies in rodents and non-human primates have been crucial in elucidating the basic pharmacokinetic properties of dihydrexidine. While comprehensive quantitative data such as Cmax, Tmax, and AUC are not consistently reported in publicly available literature, some key findings have emerged.

In rats, dihydrexidine has been administered via intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.[6][7][8] Following intraperitoneal administration, dihydrexidine has been shown to produce prominent dopamine D1 receptor agonist effects, suggesting systemic absorption.[7] However, it is generally acknowledged to have poor oral bioavailability. One review mentions a relatively short half-life of 1 to 2 hours in preclinical models, though the specific species and experimental conditions are not detailed.[7]

Studies in monkeys have also been instrumental in understanding the effects of dihydrexidine, often in models of Parkinson's disease.[9][10] These studies typically involve intravenous or subcutaneous administration.

Table 1: Preclinical Pharmacokinetic Parameters of Dihydrexidine (Qualitative Summary)

| Species | Route of Administration | Bioavailability | Half-Life | Key Findings & Citations |

| Rat | Intraperitoneal (i.p.) | Systemically available | 1-2 hours (reported in a review) | Elicits D1 agonist effects.[7] |

| Rat | Oral (p.o.) | Poor | - | Generally considered to have low oral bioavailability. |

| Monkey | Intravenous (i.v.) | 100% (by definition) | - | Used in preclinical models of Parkinson's disease.[9][10] |

| Monkey | Subcutaneous (s.c.) | High (inferred) | - | Effective in preclinical models. |

Clinical Pharmacokinetics

Human pharmacokinetic data for dihydrexidine is limited, primarily derived from early-phase clinical trials in patients with Parkinson's disease and schizophrenia. The most striking feature of dihydrexidine's pharmacokinetics in humans is its extremely rapid clearance.

A double-blind, placebo-controlled trial in patients with Parkinson's disease reported a plasma half-life of less than 5 minutes following intravenous infusion.[11][12] This rapid clearance necessitates continuous infusion to maintain therapeutic plasma concentrations, posing a significant challenge for clinical use. In this study, single intravenous doses ranged from 2 mg to a maximum of 70 mg, infused over either 15 or 120 minutes.[11][12] A brief, definite motor improvement was observed in one patient who achieved a plasma concentration greater than 100 ng/mL.[11][12]

Table 2: Human Pharmacokinetic Parameters of Dihydrexidine

| Population | Route of Administration | Dose | Plasma Half-Life | Key Findings & Citations |

| Parkinson's Disease Patients | Intravenous (i.v.) | 2 - 70 mg (infused) | < 5 minutes | Rapid clearance observed.[11][12] |

Bioavailability

The bioavailability of dihydrexidine is highly dependent on the route of administration.

-

Intravenous (i.v.): By definition, intravenous administration results in 100% bioavailability. This route has been used in clinical trials to ensure predictable plasma concentrations, although the rapid clearance remains a major hurdle.[11][12]

-

Subcutaneous (s.c.): Subcutaneous administration has been shown to be a viable route in preclinical studies and was explored in early clinical development after intravenous administration led to profound hypotension.[13] While specific bioavailability data is scarce, the observation of pharmacological effects suggests a high degree of absorption.

-

Oral (p.o.): Dihydrexidine exhibits poor oral bioavailability.[7] This is likely due to extensive first-pass metabolism in the gut wall and liver. This characteristic has been a significant barrier to its development as a convenient, orally administered therapeutic.

Metabolism

Dihydrexidine is subject to rapid and extensive metabolism, which is the primary driver of its short half-life. The exact metabolic pathways have not been fully elucidated in publicly available literature, but it is presumed to undergo metabolism by catechol-O-methyltransferase (COMT) and sulfation due to its catechol moiety. In vitro studies using rat liver microsomes would be a standard approach to investigate its metabolic fate, but specific data from such studies on dihydrexidine are not readily found.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of dihydrexidine are not fully described in many publications. However, based on the available information and standard practices, the following methodologies can be inferred.

Preclinical Studies (Rat Model)

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Administration:

-

Intraperitoneal (i.p.): Dihydrexidine, dissolved in a suitable vehicle (e.g., saline), is injected into the peritoneal cavity. Doses have ranged from 0.3 to 30 mg/kg in behavioral studies.[8]

-

Subcutaneous (s.c.): The drug solution is injected into the subcutaneous space, typically in the dorsal region.

-

Oral (p.o.): Dihydrexidine is administered via oral gavage.

-

-

Sample Collection: Blood samples are collected at various time points post-administration via cannulation of a major blood vessel (e.g., jugular vein) or through terminal cardiac puncture. Plasma is separated by centrifugation.

-

Analytical Method: Quantification of dihydrexidine in plasma would typically be performed using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

Clinical Study (Parkinson's Disease Patients)

-

Study Design: Double-blind, placebo-controlled trial.[11][12]

-

Administration: Single intravenous doses ranging from 2 mg to 70 mg, infused over 15 or 120 minutes.[11][12]

-

Sample Collection: Venous blood samples were collected to determine plasma drug concentrations.[11][12]

-

Analytical Method: While the specific analytical method is not detailed in the abstract, a validated HPLC or LC-MS/MS method would be the standard for quantifying drug levels in plasma in a clinical trial setting.

Analytical Methods for Dihydrexidine Quantification

The precise and accurate quantification of dihydrexidine in biological matrices is essential for pharmacokinetic studies. Given its chemical structure and the low concentrations expected in plasma, HPLC coupled with either UV or, more sensitively, tandem mass spectrometry (LC-MS/MS) would be the methods of choice.

A typical LC-MS/MS method would involve:

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering proteins from the plasma sample.

-

Chromatographic Separation: Reversed-phase HPLC using a C18 column to separate dihydrexidine from endogenous plasma components. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for dihydrexidine would be monitored.

Signaling Pathways

Dihydrexidine exerts its effects primarily through the activation of dopamine D1 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαs/olf subunit. Activation of this pathway initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression.

Conclusion and Future Directions

Dihydrexidine remains a valuable pharmacological tool for studying the function of the dopamine D1 receptor system. However, its challenging pharmacokinetic profile, primarily its rapid metabolism and poor oral bioavailability, has significantly limited its clinical translation. The development of novel D1 receptor agonists with improved pharmacokinetic properties is a key area of ongoing research. Future work should focus on developing and validating robust and sensitive analytical methods for dihydrexidine and its metabolites to enable more detailed pharmacokinetic studies. A thorough understanding of its metabolic pathways will be crucial for the design of second-generation compounds with enhanced stability and oral bioavailability. Such efforts may ultimately unlock the therapeutic potential of D1 receptor agonism for a range of debilitating neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]

- 4. lcms.cz [lcms.cz]

- 5. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of dihydrexidine, a full dopamine D-1 receptor agonist, on delayed response performance in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydrexidine, a full D1 dopamine receptor agonist, induces rotational asymmetry in hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydrexidine - Wikipedia [en.wikipedia.org]

The Role of Dihydrexidine in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrexidine (B1670578) (DHX) is a pivotal pharmacological tool and a therapeutic candidate that has significantly advanced our understanding of dopamine (B1211576) D1 receptor function. As the first potent, high-efficacy, and bioavailable full agonist for the D1 dopamine receptor, its study has provided critical insights into the role of this receptor subtype in motor control, cognition, and the pathophysiology of various neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of dihydrexidine's interaction with dopamine receptors, its downstream signaling cascades, and the experimental methodologies used to characterize its pharmacological profile.

Core Concepts: Dihydrexidine's Mechanism of Action

Dihydrexidine is a conformationally rigid phenanthridine (B189435) derivative that acts as a full agonist at D1-like dopamine receptors (D1 and D5), with a notable selectivity over D2-like receptors.[3][4] Its primary mechanism of action involves binding to and activating D1 receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the stimulatory G-protein, Gαs/olf.[5][6] This activation initiates a cascade of intracellular signaling events, fundamentally modulating neuronal excitability and function.

Quantitative Pharmacological Profile

The following tables summarize the binding affinity and functional potency of dihydrexidine at dopamine receptor subtypes, providing a comparative view of its pharmacological characteristics.

Table 1: Dihydrexidine Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| D1 | [3H]SCH23390 | Rat Striatum | ~10 (IC50) | [3] |

| D1 | [3H]SCH23390 | Monkey Putamen | ~20 (IC50) | [7] |

| D2 | [3H]Spiperone | Rat Striatum | 130 (IC50) | [3] |

| α2-adrenoceptor | - | - | ~230 (IC50) | [3] |

Note: IC50 values are presented as approximations of Ki.

Table 2: Dihydrexidine Functional Potency and Efficacy

| Assay | Receptor | Tissue/Cell Line | EC50 (nM) | Efficacy (Emax) | Reference |

| cAMP Accumulation | D1 | Rat Striatum | ~70x more potent than Dopamine | Full agonist (equivalent to Dopamine) | [2] |

| cAMP Accumulation | D1 | Monkey Putamen | - | Full agonist (equivalent to Dopamine) | [7] |

| β-arrestin Recruitment | D1 | DiscoveRx PathHunter Cells | - | Full agonist | [8] |

| Gαs coupling | D1 | HEK293T Cells | - | Full agonist | [9] |

| Gαolf coupling | D1 | HEK293T Cells | - | Partial agonist | [9] |

Signaling Pathways Modulated by Dihydrexidine

Dihydrexidine's activation of the D1 receptor triggers multiple downstream signaling pathways, with the canonical pathway involving Gαs/olf and a secondary pathway involving β-arrestin.

G-Protein Dependent Signaling

The primary signaling cascade initiated by dihydrexidine is the activation of the Gαs/olf G-protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][10] cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) and various ion channels, ultimately altering neuronal excitability and gene expression.[5] Interestingly, dihydrexidine exhibits biased agonism, acting as a full agonist when the D1 receptor is coupled to Gαs but as a partial agonist when coupled to Gαolf.[9]

β-Arrestin Dependent Signaling

Beyond G-protein coupling, dihydrexidine also promotes the recruitment of β-arrestin to the D1 receptor.[8][11] β-arrestin is a scaffold protein that can initiate G-protein-independent signaling cascades.[12] Upon binding to the activated D1 receptor, β-arrestin can facilitate receptor desensitization and internalization, and also act as a signal transducer, for example, by activating the extracellular signal-regulated kinase (ERK) pathway.[11][13] Dihydrexidine has been shown to be a full agonist for β-arrestin recruitment to the D1 receptor.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of compounds like dihydrexidine. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of dihydrexidine for dopamine receptors.

Objective: To determine the concentration of dihydrexidine that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]SCH23390 for D1 receptors).

Materials:

-

Cell membranes expressing the dopamine receptor of interest.

-

Radioligand (e.g., [3H]SCH23390).

-

Dihydrexidine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[14]

-

Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of dihydrexidine.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of dihydrexidine.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[14]

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of dihydrexidine to determine the IC50, which can then be converted to a Ki value.

cAMP Functional Assay

This assay measures the ability of dihydrexidine to stimulate the production of cyclic AMP, a key second messenger in D1 receptor signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of dihydrexidine in stimulating cAMP production.

Materials:

-

Whole cells expressing the D1 receptor.

-

Dihydrexidine solutions of varying concentrations.

-

Assay buffer.

-

cAMP detection kit (e.g., based on HTRF, FRET, or ELISA).

-

Phosphodiesterase inhibitor (to prevent cAMP degradation).

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of dihydrexidine to the wells.

-

Incubate for a specified time at 37°C to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.[14]

-

Plot the cAMP concentration against the log concentration of dihydrexidine to generate a dose-response curve.

-

Determine the EC50 (concentration for 50% maximal response) and Emax (maximal response relative to a reference full agonist like dopamine).

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of dihydrexidine.

Objective: To measure changes in extracellular dopamine levels in a specific brain region (e.g., striatum or prefrontal cortex) following systemic or local administration of dihydrexidine.

Materials:

-

Live animal model (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region.[15]

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and allow for an equilibration period to establish a stable baseline of neurotransmitter levels.[16]

-

Baseline Collection: Collect several baseline dialysate samples.

-

Drug Administration: Administer dihydrexidine (e.g., systemically via intraperitoneal injection or locally via reverse dialysis through the probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of dopamine in the dialysate samples using an appropriate analytical method.

-

Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of dihydrexidine.

Conclusion

Dihydrexidine remains a cornerstone in the study of D1 dopamine receptor pharmacology. Its characterization as a potent, full D1 agonist has been instrumental in elucidating the role of this receptor in health and disease. The technical approaches outlined in this guide—from in vitro binding and functional assays to in vivo neurochemical monitoring—represent the standard methodologies for investigating the complex interplay of novel compounds with neurotransmitter systems. A thorough understanding of these techniques and the signaling pathways modulated by dihydrexidine is essential for researchers and drug development professionals seeking to advance the next generation of therapies for dopamine-related disorders. However, it is important to note that dihydrexidine's clinical utility has been limited by its unfavorable pharmacokinetic profile, including poor oral bioavailability and a short half-life.[1][2][17]

References

- 1. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand recognition and allosteric regulation of DRD1-Gs signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

A Preclinical Compendium on Dihydrexidine: A Full Dopamine D1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrexidine (B1670578) (DHX), also known as DAR-0100, is a potent and selective full agonist for the D1 and D5 dopamine (B1211576) receptors.[1] It emerged in the late 1980s as the first high-potency, full-efficacy D1 receptor agonist that could cross the blood-brain barrier.[2][3] Preclinical research has extensively investigated Dihydrexidine for its therapeutic potential in a variety of neurological and psychiatric disorders, most notably Parkinson's disease and the cognitive deficits associated with schizophrenia.[2][4][5] This technical guide provides a comprehensive overview of the preclinical studies on Dihydrexidine, with a focus on its pharmacological profile, key experimental findings, and the methodologies employed in its evaluation.

Pharmacological Profile

Dihydrexidine is characterized as a selective D1-like dopamine receptor agonist.[6] While it demonstrates a higher affinity for D1 and D5 receptors, it also exhibits some affinity for the D2 receptor, with a selectivity ratio of approximately 10-fold for D1/D5 over D2.[1][7] Despite its D2 receptor affinity, Dihydrexidine's behavioral effects are primarily attributed to its action at D1 receptors, as its antiparkinsonian effects are blocked by the D1/D5 antagonist SCH23390 but not by the D2 antagonist remoxipride.[3] Functionally, Dihydrexidine acts as a full agonist, stimulating cyclic AMP (cAMP) synthesis to a degree comparable to or greater than dopamine itself.[2][8] This is a key distinction from earlier partial D1 agonists like SKF38393.[2][8]

Binding Affinities and Functional Activity

The following table summarizes the in vitro binding affinities and functional activity of Dihydrexidine at dopamine receptors.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| D1 Dopamine Receptor | IC50 | 10 nM | Rat Striatum | [6][9] |

| KD (High Affinity) | 3 nM | Rat Striatum | [9] | |

| KD (Low Affinity) | 75 nM | Rat Striatum | [9] | |

| Functional Activity | Full Agonist (doubles cAMP synthesis) | Rat Striatum | [9] | |

| D2 Dopamine Receptor | IC50 | 130 nM | - | [9] |